N-[2-(methylamino)propyl]cyclobutanamine
Description
N-[2-(methylamino)propyl]cyclobutanamine is a secondary amine featuring a cyclobutane ring linked to a propyl chain substituted with a methylamino group. The cyclobutane ring confers unique steric and electronic properties, which may influence binding affinity, metabolic stability, or solubility compared to larger or smaller cyclic analogs.
Properties
CAS No. |
1248609-58-6 |
|---|---|
Molecular Formula |
C8H18N2 |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
1-N-cyclobutyl-2-N-methylpropane-1,2-diamine |
InChI |
InChI=1S/C8H18N2/c1-7(9-2)6-10-8-4-3-5-8/h7-10H,3-6H2,1-2H3 |
InChI Key |
JQJKLFKSOBOLGD-UHFFFAOYSA-N |
SMILES |
CC(CNC1CCC1)NC |
Canonical SMILES |
CC(CNC1CCC1)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: Alfuzosin Hydrochloride ()
Alfuzosin Hydrochloride ([81403-68-1]) shares a propylamino backbone but incorporates a tetrahydrofuranamide group and a quinazolinyl moiety. Key distinctions include:
- Core Structure : Alfuzosin’s quinazolinyl group enables α1-adrenergic receptor antagonism (used for benign prostatic hyperplasia), whereas the cyclobutane in the target compound may alter receptor selectivity or steric interactions.
Fluorinated Sulfonamide (: 178094-71-8)
This compound features a fluorinated sulfonamide group attached to a propyl chain. Differences include:
- Electron-Withdrawing Groups: The trifluoroalkyl sulfonamide in 178094-71-8 increases metabolic stability and lipophilicity, whereas the methylamino group in the target compound may enhance basicity and hydrogen-bonding capacity.
- Applications : Fluorinated sulfonamides are often used in surfactants or polymers, while the target amine’s applications remain speculative without further data.
Hypothetical Data Table: Structural and Functional Comparison
| Property | N-[2-(methylamino)propyl]cyclobutanamine | Alfuzosin Hydrochloride [81403-68-1] | Fluorinated Sulfonamide [178094-71-8] |
|---|---|---|---|
| Core Structure | Cyclobutane + propylmethylamine | Quinazolinyl + tetrahydrofuranamide | Tridecafluorohexyl sulfonamide |
| Key Functional Groups | Methylamino, cyclobutane | Quinazoline, ether, amide | Fluorinated sulfonamide |
| Predicted Solubility | Moderate (amine hydrophilicity) | High (polar groups) | Low (fluorinated chains) |
| Potential Applications | Bioactive intermediate (speculative) | α1-blocker (BPH treatment) | Industrial surfactants/polymers |
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